Propyl chloroformate
Overview
Description
Mechanism of Action
Target of Action
Propyl chloroformate is a chemical compound used in organic synthesis . It is primarily used as a derivatization reagent in the analysis of free amino acids . The primary targets of this compound are therefore the amino acids present in the sample being analyzed .
Mode of Action
This compound interacts with its targets (amino acids) through a process known as derivatization . In this process, this compound reacts with the amino acids to form derivatives that can be more easily detected and analyzed . This interaction results in changes to the chemical structure of the amino acids, allowing for their quantification .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in amino acid metabolism . By derivatizing the amino acids, this compound allows for the analysis of their concentrations, providing insight into the functioning of these pathways . The downstream effects of this can include a better understanding of physiological conditions and disease states .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a highly reactive compound . It reacts with water and decomposes spontaneously to form hydrochloric acid and other products . This suggests that its bioavailability may be influenced by factors such as pH and the presence of water.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to the chemical structure of amino acids . This allows for their detection and quantification, providing valuable information about amino acid concentrations and metabolism .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of water, as it reacts with water and decomposes . Additionally, it is a highly flammable compound, and its stability can be affected by heat and sparks . Proper storage and handling are therefore crucial to maintain its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Propyl chloroformate plays a significant role in biochemical reactions, particularly in the derivatization of SCFAs and BCAAs . It is used in a one-step derivatization process in a reaction system of water, propanol, and pyridine . The derivatization efficiency of this compound is high, making it a valuable tool in biochemical analyses .
Cellular Effects
It is known that the compound is used in the derivatization of SCFAs and BCAAs, which play crucial roles in cellular metabolism . Therefore, the use of this compound indirectly influences cellular function by enabling the analysis of these important metabolites.
Molecular Mechanism
This compound’s primary function in biochemical reactions is as a derivatization agent . It reacts with SCFAs and BCAAs, forming derivatives that can be analyzed using GC–MS . This allows for the precise measurement of these metabolites, providing valuable information about biochemical processes at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound provides good derivatization efficiency and recovery for a wide range of concentrations . It also exhibits good intra- and inter-day precision, and stability within 4 days at room temperature or 7 days when stored at -20°C .
Metabolic Pathways
This compound is not involved in any known metabolic pathways. Its primary role is in the derivatization of SCFAs and BCAAs for analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl chloroformate can be synthesized through the reaction of propanol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction is as follows:
CH3CH2CH2OH+COCl2→CH3CH2CH2OCOCl+HCl
Industrial Production Methods
In industrial settings, this compound is produced by the continuous reaction of propanol with phosgene in a controlled environment to ensure safety and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic phosgene gas .
Chemical Reactions Analysis
Types of Reactions
Propyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: It hydrolyzes in the presence of water to form propanol, carbon dioxide, and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonate esters.
Water: Hydrolyzes in the presence of water.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Propanol, Carbon Dioxide, and Hydrochloric Acid: Formed from hydrolysis
Scientific Research Applications
Propyl chloroformate is widely used in scientific research for various applications:
Biology: Employed in the preparation of derivatives for the analysis of biological samples.
Medicine: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Propyl chloroformate is part of the chloroformate family, which includes compounds such as methyl chloroformate, ethyl chloroformate, and isothis compound . Compared to these similar compounds, this compound has unique properties:
Thermal Stability: This compound is more thermally stable than its lower alkyl counterparts, such as methyl and ethyl chloroformate.
Reactivity: It has a similar reactivity profile to other chloroformates, undergoing substitution and hydrolysis reactions.
List of Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Isothis compound
- Butyl chloroformate
- Benzyl chloroformate
Properties
IUPAC Name |
propyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKDTTWZXHEGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2, Array | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042342 | |
Record name | Propyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl chloroformate appears as a colorless liquid. May be decomposed by water. Severely irritates skin and eyes. Very toxic by ingestion, inhalation or skin absorption. Denser than water and vapors heavier than air. Flash point 50 °F. Used to make other chemicals., Colorless liquid; Gradually decomposed by water; [Merck Index] Reacts with water evolving heat and hydrochloric acid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5157 | |
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Record name | n-Propyl chloroformate | |
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Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
237 to 241 °F at 760 mmHg (EPA, 1998), 112.4 °C, 115 °C | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL CHLOROFORMATE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
-58 °F (EPA, 1998), -50 °C (-58 °F), 26 °C c.c. | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5157 | |
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Record name | N-PROPYL CHLOROFORMATE | |
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Record name | n-PROPYL CHLOROFORMATE | |
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Solubility |
MISCIBLE WITH BENZENE, CHLOROFORM, ETHER, Insoluble in water, Solubility in water: reaction | |
Record name | N-PROPYL CHLOROFORMATE | |
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Record name | n-PROPYL CHLOROFORMATE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.09 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.091 AT 20 °C/4 °C, 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06 | |
Record name | N-PROPYL CHLOROFORMATE | |
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Record name | N-PROPYL CHLOROFORMATE | |
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Record name | n-PROPYL CHLOROFORMATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.23 | |
Record name | N-PROPYL CHLOROFORMATE | |
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Record name | N-PROPYL CHLOROFORMATE | |
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Record name | n-PROPYL CHLOROFORMATE | |
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Vapor Pressure |
20.0 [mmHg], 20 mm Hg @ 25.3 °C, Vapor pressure, kPa at 20 °C: 2.6 | |
Record name | n-Propyl chloroformate | |
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Record name | n-PROPYL CHLOROFORMATE | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/ | |
Record name | N-PROPYL CHLOROFORMATE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
109-61-5 | |
Record name | N-PROPYL CHLOROFORMATE | |
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Record name | Propyl chloroformate | |
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Record name | n-Propyl chloroformate | |
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Record name | Propyl chloroformate | |
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Record name | Carbonochloridic acid, propyl ester | |
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Record name | Propyl chloroformate | |
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Record name | Propyl chloroformate | |
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Record name | PROPYL CHLOROFORMATE | |
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Record name | N-PROPYL CHLOROFORMATE | |
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Record name | n-PROPYL CHLOROFORMATE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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